Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate
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Overview
Description
Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a chlorophenyl group, a cyano group, a methoxyphenyl carbamoyl group, and a sulfanyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the dihydropyridine core: This step involves the condensation of an appropriate aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.
Introduction of the chlorophenyl group: This can be achieved through a Friedel-Crafts acylation reaction using a chlorobenzene derivative and an acyl chloride.
Addition of the cyano group: This step often involves the use of a cyanating agent such as sodium cyanide or potassium cyanide.
Formation of the sulfanyl acetate group: This final step involves the reaction of the intermediate compound with ethyl mercaptoacetate under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide for nucleophilic substitution; sulfuric acid for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes or receptors: Modulating their activity and influencing cellular processes.
Interacting with DNA or RNA: Affecting gene expression and protein synthesis.
Disrupting cellular membranes: Leading to changes in cell permeability and function.
Comparison with Similar Compounds
Ethyl ({4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate can be compared with other similar compounds, such as:
Nifedipine: A dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.
Amlodipine: Another dihydropyridine calcium channel blocker with similar therapeutic uses.
Nicardipine: A dihydropyridine derivative with vasodilatory properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C25H24ClN3O4S |
---|---|
Molecular Weight |
498.0 g/mol |
IUPAC Name |
ethyl 2-[[4-(2-chlorophenyl)-3-cyano-5-[(2-methoxyphenyl)carbamoyl]-6-methyl-1,4-dihydropyridin-2-yl]sulfanyl]acetate |
InChI |
InChI=1S/C25H24ClN3O4S/c1-4-33-21(30)14-34-25-17(13-27)23(16-9-5-6-10-18(16)26)22(15(2)28-25)24(31)29-19-11-7-8-12-20(19)32-3/h5-12,23,28H,4,14H2,1-3H3,(H,29,31) |
InChI Key |
XGFYGEIZVFMSKG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=C(C(C(=C(N1)C)C(=O)NC2=CC=CC=C2OC)C3=CC=CC=C3Cl)C#N |
Origin of Product |
United States |
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